molecular formula C21H24ClNO5S B11406939 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11406939
M. Wt: 437.9 g/mol
InChI Key: CXGNWLHACJYJJB-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a thiolane ring, and a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Chlorinated Phenoxy Intermediate: This step involves the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol, followed by its reaction with an appropriate reagent to form the phenoxy intermediate.

    Synthesis of the Thiolane Ring: The thiolane ring is synthesized through a series of reactions involving the formation of a cyclic sulfone, followed by oxidation to introduce the oxo groups.

    Coupling Reactions: The final step involves coupling the chlorinated phenoxy intermediate with the thiolane ring and the methoxyphenyl moiety under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure with a different position of the methoxy group.

    2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-ETHOXYPHENYL)METHYL]ACETAMIDE: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24ClNO5S

Molecular Weight

437.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H24ClNO5S/c1-15-10-19(6-7-20(15)22)28-13-21(24)23(17-8-9-29(25,26)14-17)12-16-4-3-5-18(11-16)27-2/h3-7,10-11,17H,8-9,12-14H2,1-2H3

InChI Key

CXGNWLHACJYJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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